5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine
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Overview
Description
5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine is a chemical compound with the molecular formula C11H17N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, a basic heterocyclic organic compound.
N-Methylpyridin-3-amine: A derivative with a similar structure but different functional groups.
4-(Methylamino)pyridine: Another derivative with a different substitution pattern.
Uniqueness
5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
312728-33-9 |
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Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-[4-(methylamino)pent-1-enyl]pyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-9(13-2)4-3-5-10-6-11(12)8-14-7-10/h3,5-9,13H,4,12H2,1-2H3 |
InChI Key |
MZYMTZMLWZPRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC1=CC(=CN=C1)N)NC |
Origin of Product |
United States |
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